Acid Black 220
Description
Historical Trajectories and Evolution of Academic Inquiry into Acid Black 220 and Related Compounds
The academic inquiry into synthetic dyes, including those structurally related to this compound, has evolved significantly since the mid-19th century following the discovery of mauveine mdpi.com. Early research focused on the synthesis and application of these new colorants for textiles like wool and nylon, driven by the desirable fastness properties they offered p2infohouse.orgdaryatamin.com. The development of black dyes, in particular, saw the introduction of compounds like Aniline Black and later, various synthetic blacks throughout the late 19th and early 20th centuries researchgate.net.
Initially, the primary academic and industrial focus was on achieving desired hues and fastness properties economically. However, as the widespread use of synthetic dyes grew, particularly in industries like textiles and leather tanning, the environmental implications of dye-containing wastewater became apparent nih.govresearchgate.netresearchgate.net. This spurred a shift in research focus towards the persistence, degradation, and potential toxicity of these compounds.
Research into metal-complexed azo dyes, such as this compound, has also been influenced by environmental considerations. Historically, chromium and cobalt were commonly used metals in these complexes to achieve high light and wash fastness p2infohouse.org. Concerns regarding the toxicity of these metals have driven research into alternative, more environmentally friendly metal centers, such as iron, while aiming to maintain comparable performance p2infohouse.orgp2infohouse.org. This highlights a trajectory from purely application-driven synthesis to research incorporating environmental sustainability and toxicological considerations.
Contemporary Research Paradigms and Their Relevance to this compound Chemistry
Contemporary research on this compound and similar azo dyes operates within paradigms centered on environmental remediation, advanced degradation processes, and the development of novel materials for their removal. Given that azo dyes, including Acid Black 210 (a related compound studied for its degradation), are often resistant to conventional biological treatments, advanced oxidation processes (AOPs) have become a significant area of study researchgate.netcdnsciencepub.com.
Research is actively exploring the use of ozonation, ozonation with UV radiation, Fenton processes, and electrochemical methods for the degradation of these dyes in aqueous solutions researchgate.netresearchgate.net. These studies investigate the efficiency of color removal and the extent of mineralization, often measured by parameters like total organic carbon (TOC) reduction researchgate.netresearchgate.net.
Another prominent paradigm involves the development and application of novel adsorbent materials. Metal-organic frameworks (MOFs) and various nanoparticles, including green-synthesized iron nanoparticles, are being investigated for their capacity to remove azo dyes from water through adsorption koreascience.krrsc.orgpcbiochemres.comsci-hub.se. This research focuses on understanding the adsorption mechanisms, such as electrostatic interactions, hydrogen bonding, and hydrophobic interactions, and optimizing material properties for enhanced removal efficiency and reusability koreascience.krrsc.org.
Furthermore, research continues into the microbial degradation of azo dyes, seeking to identify and utilize bacterial strains capable of decolorization and degradation, even in the presence of other carbon sources iwaponline.com. This biological approach offers a potentially eco-friendly and cost-effective alternative or complement to physicochemical methods researchgate.net.
Methodological Advancements Driving this compound Research
Advancements in analytical and material science methodologies are crucial drivers in contemporary this compound research. The characterization of this compound and its degradation products relies heavily on sophisticated analytical techniques.
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), coupled with various detectors like UV-Vis/DAD and mass spectrometry, are widely used for the separation, identification, and quantification of dyes and their transformation products in complex matrices like wastewater mdpi.commdpi.comaidic.it. Capillary electromigration methods, such as capillary zone electrophoresis (CZE), also play a role in the analysis and separation of acid dyes mdpi.com.
Spectroscopic techniques, including UV-Vis, FTIR, and XRD, are essential for characterizing the structure and properties of this compound itself, as well as the materials used for its removal or degradation, such as nanoparticles and adsorbents rsc.orgpcbiochemres.comresearchgate.net. These techniques provide insights into the chemical bonds, functional groups, crystallinity, and morphology of the substances involved in research studies.
Methodological advancements in materials synthesis, particularly in the realm of nanotechnology and green chemistry, are enabling the creation of novel materials with tailored properties for dye removal. Green synthesis routes utilizing plant extracts for the production of metal nanoparticles are gaining attention due to their eco-friendly nature pcbiochemres.comsci-hub.seresearchgate.net.
Interdisciplinary Significance of this compound in Chemical Sciences and Environmental Engineering
This compound holds interdisciplinary significance, bridging fundamental chemical sciences and applied environmental engineering. From a chemical perspective, the study of this compound contributes to the understanding of azo dye chemistry, metal-complex formation, and the mechanisms of chemical degradation and transformation. Research into its synthesis and structure-property relationships remains relevant within organic and inorganic chemistry.
In environmental engineering, this compound serves as a model compound for investigating the challenges posed by persistent organic pollutants in wastewater. Research on its removal and degradation directly informs the development of effective wastewater treatment technologies. This includes the design and optimization of advanced oxidation processes, adsorption systems, and biological treatment methods aimed at mitigating the environmental impact of textile and other industrial effluents researchgate.netresearchgate.netcdnsciencepub.comresearchgate.netkoreascience.krrsc.orgiwaponline.com.
The interdisciplinary nature is further evident in studies combining chemical synthesis of novel adsorbents with environmental application for dye removal koreascience.krrsc.org. Furthermore, analytical chemistry plays a critical role in environmental monitoring and assessing the efficiency of treatment processes by accurately quantifying dye concentrations and identifying degradation products in complex environmental samples mdpi.commdpi.com. The study of this compound thus exemplifies the collaborative efforts required across different scientific disciplines to address complex environmental challenges related to industrial chemicals.
Table 1: Research Findings on Dye Degradation/Removal Efficiency
| Dye | Method | Matrix | Key Findings | Source |
| Acid Black 210 | Ozonation (O₃) | Aqueous solution | 100% removal at pH 3, 7, and 11; Mineralization up to 55% at pH 11. | researchgate.net |
| Acid Black 210 | O₃/UV | Aqueous solution | UV-C enhanced degradation at pH 3. | researchgate.net |
| Acid Black 210 | Heterogeneous electro-Fenton (EF) | Synthetic/Industrial effluent | 95% mineralization in industrial effluent (pH 6, 7h) with CoFe₄O₂/NOM catalyst. | researchgate.net |
| Acid Black 210 | Aeromonas sp. and Shewanella sp. (Biodegradation) | Surface water | >87% decolorization at 50 mg/L in <24h with nutrient broth supplement. | iwaponline.com |
| RED GRLX-220 | Electrochemically generated ozone | Textile dye | Rapid total discoloration in acid and basic conditions; 60% mineralization in alkaline medium (30 min). | researchgate.net |
| Acid Black 1 | L-histidine/iron oxide magnetic nanoadsorbent (Adsorption) | Aqueous solution | Efficient adsorption, easy regeneration, pH-responsive. | rsc.org |
| Acid Black 194 | Iron-polyphenol complex (Adsorption-flocculation) | Aqueous solution | Adsorption capacity of 1.6g dye per gram of nanoparticles. | sci-hub.se |
| Acid Black dye | E. tereticornis extract synthesized Fe NPs (Decolorization) | Aqueous solution | 100% removal. | sci-hub.se |
Properties
CAS No. |
152287-07-5 |
|---|---|
Molecular Formula |
C7H7ClN2O2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Acid Black 220
Novel Synthetic Routes and Reaction Pathways for Acid Black 220 and its Analogs
Specific novel synthetic routes or detailed reaction pathways for the synthesis of this compound or its direct analogs were not identified in the search results. While the compound is known to be an azo-based dye, the precise synthetic steps and intermediates were not described.
Catalytic Approaches in this compound Synthesis Research
No specific catalytic approaches applied to the synthesis of this compound were detailed in the provided information. Catalysis is a common tool in organic synthesis, including dye production, but its particular use in the synthesis of this compound was not found.
Green Chemistry Principles and Sustainable Synthesis Methodologies
While green chemistry principles are increasingly important in chemical synthesis, including the development of more sustainable dye production methods, there was no specific information found regarding the application of these principles to the synthesis of this compound. researchgate.netrsc.org
Mechanistic Investigations of this compound Formation Reactions
Detailed mechanistic investigations into the specific chemical reactions involved in the formation of this compound were not present in the search results.
Synthesis and Elucidation of this compound Derivatives
Information specifically on the synthesis and structural elucidation of derivatives of this compound was not found. Research on derivatives and functionalization was observed for other classes of compounds or for materials like carbon black. beilstein-journals.orgoup.commdpi.comnih.govclockss.orgmdpi.commdpi.comnih.govnih.govplos.org
Functionalization Strategies for Tailored Chemical Behavior
Specific functionalization strategies applied to this compound to tailor its chemical behavior were not described in the search results. Functionalization of other materials was discussed in the context of modifying properties for applications such as sensing or adsorption. nih.govmdpi.comacs.org
Structural Elucidation Methodologies for Novel this compound Derivatives
While standard structural elucidation techniques such as NMR and mass spectrometry are widely used in organic chemistry, their specific application to confirming the structures of novel this compound derivatives was not detailed in the provided information. rsc.orgmdpi.complos.orgresearchgate.netosti.govufmg.br
Targeted Derivatization for Advanced Research Applications
Targeted derivatization of chemical compounds is a strategy employed to modify their properties for specific research applications, such as enhancing detection in analytical techniques or altering reactivity for functional studies. For this compound, a complex azo dye, derivatization could involve modifying the azo groups, the aromatic rings, or the sulfonic acid functionalities.
While direct examples of targeted derivatization of this compound for specific advanced research applications are not detailed in the provided search snippets, research on the derivatization of other acid dyes and related compounds offers insights into potential strategies. For instance, derivatization techniques are commonly used to enhance the detectability of compounds in chromatographic analysis. One study describes an efficient pre-column derivatization procedure for short-chain carboxylic acids using 2,4-dibromoacetophenone and triethylamine (B128534) to introduce chromophoric groups, facilitating their detection by reversed-phase HPLC with photodiode array detection researchgate.net. Another example involves the derivatization of amino acid enantiomers with Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) to enable their separation and quantification by LC/MS/MS mdpi.com. These examples highlight how derivatization can be tailored to improve analytical sensitivity and selectivity.
In the context of advanced research, targeted derivatization of this compound could potentially focus on:
Improving spectroscopic properties: Modifying the chromophore system to shift absorption or emission wavelengths for specific optical studies or sensing applications.
Introducing reactive handles: Incorporating functional groups that allow for conjugation to biomolecules (e.g., proteins, nucleic acids) or surfaces for studies in areas like chemical biology or material science.
Altering solubility or stability: Adjusting the compound's interaction with different solvents or its resistance to degradation under specific experimental conditions.
The specific research application would dictate the nature of the targeted derivatization. Detailed research findings on such specific modifications for this compound were not found in the provided search results.
Purity Assessment and Isolation Techniques in Advanced Synthesis Research
Achieving high purity is paramount in advanced synthesis research to ensure that observed properties and research findings are attributable solely to the target compound. For complex organic molecules like this compound, a combination of sophisticated separation and purification techniques is typically required.
Advanced Chromatographic Separation Methods for Complex Mixtures
Chromatography is a cornerstone of modern chemical separation, and several advanced techniques are applicable to the purification of complex dye mixtures that may include compounds like this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying organic compounds, including dyes aidic.itacs.org. The effectiveness of HPLC depends on the choice of stationary phase, mobile phase, and detection method, which are optimized based on the chemical properties of the analytes. Reversed-phase HPLC, often utilizing C18 columns, is commonly employed for separating compounds with varying polarities researchgate.netacs.org.
Other advanced chromatographic methods mentioned in the search results include:
Microemulsion Electrokinetic Capillary Chromatography (MEEKC): This technique combines aspects of electrophoresis and chromatography and has shown utility in separating disperse dyes mdpi.com. Optimization of parameters such as surfactant concentration, organic phase composition, and temperature is crucial for achieving high resolution mdpi.com.
Ion Chromatography (IC): This method is suitable for separating charged species and has been applied to the analysis of organic acids in complex matrices cnrs.fr.
Gel Permeation Chromatography (GPC): Also known as size exclusion chromatography, GPC separates molecules based on their size and is used for the separation of compounds with different molecular weights, such as peptides scielo.br.
Molecularly Imprinted Polymers (MIPs): MIPs can be synthesized to selectively bind to target molecules, offering a highly specific separation approach when used as stationary phases in liquid chromatography rsc.org. Research has demonstrated the synthesis and application of MIPs for the selective removal and separation of acid dyes, including Acid Black 1 and Acid Black 210 rsc.org.
The application of these advanced chromatographic methods to this compound would involve developing specific methods tailored to its unique structure and properties, potentially requiring optimization of mobile phases, stationary phases, and detection wavelengths (e.g., UV-Vis detection, given that it is a colored compound) to achieve effective separation from synthetic byproducts and impurities.
Environmental Fate and Advanced Remediation Strategies for Acid Black 220
Advanced Technologies for Acid Black 220 Removal from Aqueous Systems
Adsorption Mechanisms and Novel Adsorbent Development
Isotherm and Kinetic Modeling of Adsorption Phenomena
The adsorption of this compound onto various materials is a critical area of study for its removal from wastewater. The efficiency of this process is often evaluated using isotherm and kinetic models. Isotherm models describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. Kinetic models, on the other hand, provide insights into the rate of the adsorption process.
Several studies have investigated the adsorption of acidic dyes, similar in structure and properties to this compound, onto different adsorbents. These studies consistently show that the adsorption process is influenced by factors such as pH, adsorbent dosage, initial dye concentration, and contact time. researchgate.netnih.gov
Isotherm Models:
Commonly used isotherm models to describe the adsorption of dyes like this compound include the Langmuir, Freundlich, Temkin, and Dubinin-Radushkevich models. nih.govmdpi.com
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. mdpi.comarabjchem.orgwikipedia.org It is often applicable at low concentrations. arabjchem.org
Freundlich Isotherm: This empirical model is suitable for adsorption on heterogeneous surfaces and assumes that the adsorption energy is not uniform across the surface. mdpi.com
Temkin Isotherm: This model considers the effect of adsorbate-adsorbent interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. mdpi.com
Dubinin-Radushkevich Isotherm: This model is used to distinguish between physical and chemical adsorption.
The choice of the most suitable isotherm model depends on the specific adsorbent-adsorbate system. For instance, in the study of Reactive Black 5 adsorption onto bentonite (B74815) clay, the Harkin-Jura, Freundlich, and Halsey isotherm models provided a better fit than the Langmuir model, suggesting the heterogeneous nature of the bentonite clay surface. mdpi.com
Interactive Data Table: Comparison of Isotherm Models for Dye Adsorption
| Isotherm Model | Key Assumptions | Applicability |
| Langmuir | Monolayer adsorption, homogeneous surface, no interaction between adsorbed molecules. wikipedia.org | Often suitable for chemisorption and at low adsorbate concentrations. arabjchem.org |
| Freundlich | Multilayer adsorption, heterogeneous surface, non-uniform distribution of adsorption heat. | Generally applicable to a wide range of adsorption systems, especially for heterogeneous surfaces. |
| Temkin | Adsorption heat of all molecules decreases linearly with coverage due to adsorbate-adsorbent interactions. mdpi.com | Takes into account the interactions between adsorbate and adsorbent. |
Kinetic Models:
The kinetics of dye adsorption are often analyzed using pseudo-first-order, pseudo-second-order, and intraparticle diffusion models. researchgate.net
Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites.
Pseudo-Second-Order Model: This model suggests that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.com Many studies on dye adsorption have found that the pseudo-second-order model provides the best fit for the experimental data. researchgate.netmdpi.comresearchgate.net
Intraparticle Diffusion Model: This model is used to identify the diffusion mechanism and rate-controlling steps. The adsorption process can involve multiple stages, including surface adsorption followed by intraparticle diffusion. researchgate.net
For example, the adsorption of four acid dyes onto cetyltrimethyl ammonium (B1175870) bromide (CTMAB) modified bentonite was found to conform well to the pseudo-second-order equation. researchgate.net Similarly, the adsorption of Eriochrome Black T onto garlic peel was best explained by the pseudo-second-order model. mdpi.com
Interactive Data Table: Common Kinetic Models for Dye Adsorption
| Kinetic Model | Description | Often Indicates |
| Pseudo-First-Order | The rate of adsorption is proportional to the number of available active sites on the adsorbent surface. | Physisorption |
| Pseudo-Second-Order | The rate-limiting step is chemisorption, involving electron sharing or exchange between the adsorbent and adsorbate. mdpi.com | Chemisorption |
| Intraparticle Diffusion | Describes the transport of the adsorbate from the bulk solution into the pores of the adsorbent. | Diffusion-controlled process |
Surface Chemistry Interactions in Adsorption Processes
The interaction between this compound and the adsorbent surface is governed by various chemical and physical forces. The surface chemistry of the adsorbent, including its functional groups, surface charge, and porosity, plays a crucial role in the adsorption mechanism. researchgate.net
The pH of the solution is a critical parameter influencing the surface charge of the adsorbent and the ionization of the dye molecules. arabjchem.org For anionic dyes like this compound, adsorption is generally more favorable in acidic solutions. arabjchem.orgresearchgate.net In an acidic medium, the adsorbent surface tends to be positively charged, which promotes the electrostatic attraction of the negatively charged anionic dye molecules. researchgate.net Conversely, in alkaline solutions, both the adsorbent surface and the dye molecules may be negatively charged, leading to electrostatic repulsion and reduced adsorption. arabjchem.org
The nature of the adsorbent material significantly impacts the type of interactions. For instance, activated carbons, which are widely used as adsorbents, can have their surface chemistry modified to enhance their affinity for specific dyes. wikipedia.orgresearchgate.net The presence of functional groups on the carbon surface can lead to various interactions, including:
Electrostatic interactions: Attraction between the charged surface of the adsorbent and the ionic dye molecules. wikipedia.org
Hydrogen bonding: Interaction between hydrogen atoms on the adsorbent surface and electronegative atoms in the dye molecule.
Hydrophobic interactions: These are often the major contributors to the adsorption of dyes on activated carbons. researchgate.net
Studies on the adsorption of reactive dyes have shown that factors like salt concentration can also influence the process by affecting the solubility and aggregation of the dye molecules, as well as the surface charge of the adsorbent. researchgate.netnih.gov The pore size and surface area of the adsorbent are also critical physical characteristics that determine its adsorption capacity. researchgate.net Larger pore sizes can be favorable for the adsorption of large dye molecules. researchgate.net
Membrane Separation Processes for Effluent Treatment
Membrane separation processes, such as nanofiltration (NF) and reverse osmosis (RO), have emerged as effective technologies for the treatment of textile effluents containing dyes like this compound. irost.irresearchgate.net These methods offer advantages such as high removal efficiency, the potential for water reuse, and the ability to operate at low pressures with reduced fouling. irost.ir
Nanofiltration is particularly well-suited for the removal of divalent ions and larger organic molecules like dyes. irost.ir The performance of NF membranes in dye removal is influenced by several operational parameters, including pH, initial dye concentration, and transmembrane pressure. irost.ir
The pH of the effluent plays a significant role in the separation efficiency. For anionic dyes, increasing the pH above the isoelectric point of the membrane leads to a more negatively charged membrane surface. irost.ir This results in increased electrostatic repulsion between the membrane and the dye molecules, thereby enhancing the rejection and removal efficiency. irost.ir Additionally, at higher pH values, membrane swelling can occur, leading to a reduction in pore size and a subsequent increase in dye rejection. irost.ir
Studies have shown that increasing the initial dye concentration can sometimes lead to higher dye removal efficiency. irost.ir This can be attributed to the formation of dye aggregates at higher concentrations, which are more easily rejected by the membrane.
The combination of biological treatment with membrane separation, such as in a membrane bioreactor (MBR), is another promising approach. nih.govmdpi.com MBRs integrate biological degradation with membrane filtration, providing a high-quality effluent that is free of suspended solids. nih.govmdpi.com Anaerobic membrane bioreactors (AnMBRs) are particularly advantageous as they are more energy-efficient and produce less sludge compared to aerobic systems. mdpi.com
Electrochemical Degradation Research
Electrochemical degradation is an advanced oxidation process (AOP) that has shown significant potential for the treatment of textile wastewater containing recalcitrant dyes like this compound. researchgate.net This method involves the generation of highly reactive species, such as hydroxyl radicals, at the electrode surface, which can effectively break down the complex dye molecules into simpler, less harmful compounds. ejtas.com
Several electrochemical techniques have been investigated for dye degradation, including electro-oxidation, electro-Fenton, and photo-electro-Fenton processes. researchgate.net The efficiency of these processes depends on various factors, including the electrode material, electrolyte composition and concentration, applied voltage or current density, and the pH of the solution. ejtas.com
In electro-oxidation, the degradation of the dye can occur either through direct oxidation at the anode or indirect oxidation by electrochemically generated oxidants like hypochlorite (B82951) or hydroxyl radicals. ejtas.com The choice of anode material is crucial for the efficiency of the process. Materials like titanium dioxide (TiO2) nanoparticles have been shown to be effective electrocatalysts for the degradation of various organic pollutants. ejtas.com
The electro-Fenton process involves the in-situ generation of Fenton's reagent (a mixture of ferrous ions and hydrogen peroxide), which produces highly oxidative hydroxyl radicals. researchgate.net This method has been found to be highly effective in decolorizing and mineralizing textile dyes.
Research on the electrochemical degradation of dyes similar to this compound has demonstrated high removal efficiencies. For instance, studies on the degradation of Reactive Black 5 using TiO2 nanoparticle electrodes showed that the optimal conditions for removal included a specific voltage, electrolyte concentration (with NaCl being more effective than Na2SO4), and pH. ejtas.com Similarly, the degradation of Direct Black 22 using photo-Fenton and electro-Fenton processes achieved high degradation percentages. researchgate.net
Kinetic studies of electrochemical degradation often reveal that the reaction follows pseudo-first-order kinetics. researchgate.net The toxicity of the treated effluent is also an important consideration, and studies have shown that electrochemical treatments can significantly reduce the toxicity of dye-containing wastewater. researchgate.net
Heterogeneous Photocatalysis for this compound Mineralization
Heterogeneous photocatalysis is an advanced oxidation process that utilizes a semiconductor photocatalyst, typically titanium dioxide (TiO2) or zinc oxide (ZnO), to generate highly reactive oxygen species (ROS) upon irradiation with light of a suitable wavelength. nih.govmdpi.com These ROS, primarily hydroxyl radicals (•OH), are powerful oxidizing agents that can non-selectively degrade a wide range of organic pollutants, including complex azo dyes like this compound, into simpler inorganic molecules such as carbon dioxide and water, a process known as mineralization. nih.govmdpi.com
The fundamental mechanism of heterogeneous photocatalysis involves the excitation of the semiconductor by photons with energy equal to or greater than its band gap, leading to the formation of electron-hole pairs. nih.gov These charge carriers can then react with water and oxygen molecules adsorbed on the catalyst surface to produce hydroxyl radicals and superoxide (B77818) radical anions, which subsequently attack the dye molecules. nih.gov
The efficiency of this process is influenced by several factors, including the type of photocatalyst, the pH of the solution, the initial dye concentration, and the intensity of the light source. researchgate.netdeswater.com
Catalyst Design and Optimization for Enhanced Activity
The development of highly active and stable photocatalysts is crucial for the efficient degradation of this compound. While TiO2 and ZnO are the most commonly used photocatalysts due to their low cost, chemical stability, and non-toxicity, their performance can be limited by factors such as a wide band gap (requiring UV irradiation) and the rapid recombination of photogenerated electron-hole pairs. nih.govnih.gov
To overcome these limitations, various strategies for catalyst design and optimization have been explored:
Doping with Metal or Non-metal Ions: Introducing dopants into the crystal lattice of the semiconductor can create defects that trap charge carriers, thereby reducing electron-hole recombination and extending the light absorption range into the visible region.
Coupling with other Semiconductors: Creating heterojunctions between two different semiconductors (e.g., TiO2/g-C3N4) can promote the separation of electron-hole pairs, leading to enhanced photocatalytic activity. mdpi.com
Surface Deposition of Noble Metals: Depositing nanoparticles of noble metals like silver (Ag) on the semiconductor surface can act as electron sinks, facilitating charge separation.
Synthesis of Nanostructured Materials: Fabricating photocatalysts with controlled morphologies and high surface areas, such as nanoparticles, nanotubes, or nanosheets, can provide more active sites for the reaction. For example, ZnO nanoparticles have been successfully synthesized and used for the photocatalytic degradation of Acid Black 210. ijoir.gov.iq
Immobilization on Supports: To avoid the need for post-treatment catalyst recovery, photocatalysts can be immobilized on various supports like glass beads or stainless steel meshes. mdpi.com
Research has shown that bimetallic photocatalysts, such as Cu-Ni/TiO2, can exhibit enhanced performance for the degradation of azo dyes under visible light irradiation. nih.gov The synthesis parameters, including calcination temperature and metal ion loading, have a direct influence on the photocatalyst's performance. nih.gov
Influence of Operational Parameters on Photocatalytic Efficiency
The efficiency of the photocatalytic degradation of this compound is significantly affected by various operational parameters. Optimizing these parameters is essential for achieving maximum degradation and mineralization rates.
pH of the Solution: The pH of the reaction medium influences the surface charge of the photocatalyst and the ionization state of the dye molecule, thereby affecting the adsorption of the dye onto the catalyst surface, which is often a prerequisite for efficient degradation. researchgate.netdeswater.com For anionic dyes like this compound, a lower pH is generally favorable as it leads to a positively charged catalyst surface, promoting electrostatic attraction. researchgate.net However, the optimal pH can vary depending on the specific photocatalyst used. For instance, with ZnO, maximum degradation efficiency for Acid Black 1 was observed at a neutral pH of 7. deswater.com
Catalyst Loading: The concentration of the photocatalyst affects the number of active sites available for the reaction. Initially, increasing the catalyst loading leads to an increase in the degradation rate. mdpi.comsphinxsai.com However, beyond an optimal concentration, the degradation efficiency may decrease due to light scattering and agglomeration of catalyst particles, which reduces the penetration of light into the solution. researchgate.netsphinxsai.comresearchgate.net
Initial Dye Concentration: The initial concentration of the dye also plays a crucial role. At low concentrations, the degradation rate is typically proportional to the dye concentration. However, at higher concentrations, the active sites on the catalyst surface may become saturated, and the penetration of light through the solution can be reduced, leading to a decrease in the degradation efficiency. researchgate.net
Light Intensity: The rate of photocatalytic degradation generally increases with increasing light intensity, as a higher photon flux leads to the generation of more electron-hole pairs.
Presence of Oxidants and Ions: The addition of other oxidizing agents like hydrogen peroxide (H2O2) can sometimes enhance the degradation rate by providing an additional source of hydroxyl radicals. researchgate.net However, the presence of certain inorganic ions in the wastewater can have either an inhibitory or a promoting effect on the photocatalytic process. researchgate.net
Kinetic studies of photocatalytic degradation often show that the process follows pseudo-first-order kinetics, which can be described by the Langmuir-Hinshelwood model. deswater.comnih.govmdpi.com
Environmental Monitoring Methodologies for this compound Residuals
Effective environmental management of this compound necessitates robust monitoring strategies to detect and quantify its presence in various environmental compartments. The development of sensitive and selective analytical methodologies is crucial for assessing the extent of contamination, the efficacy of remediation processes, and for regulatory compliance. Methodologies range from sophisticated laboratory-based trace analysis techniques to the emerging field of in-situ sensors for real-time monitoring.
Trace Analysis Techniques in Complex Environmental Samples
The determination of this compound at trace levels in complex matrices such as industrial effluents, surface waters, and soil requires highly sensitive and selective analytical methods. Due to the dye's non-volatile and polar nature, chromatographic techniques are most commonly employed. These methods often involve a sample preparation step to extract and concentrate the analyte from the environmental matrix, thereby enhancing detection limits and removing interfering substances.
Liquid Chromatography-Based Methods: High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of sulfonated azo dyes like this compound. au.dkunipi.it When coupled with advanced detectors, it provides excellent separation and quantification capabilities.
HPLC with Mass Spectrometry (HPLC-MS/MS): This is a powerful technique for the structural confirmation and quantification of dyes in complex samples. upce.cznih.gov Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is particularly well-suited for analyzing sulfonated azo dyes in wastewater. au.dk The high selectivity of tandem mass spectrometry minimizes matrix interference, allowing for low detection limits. au.dkupce.cz
HPLC with Diode Array Detection (DAD): HPLC-DAD is a widely used method that provides spectral information across a range of wavelengths, aiding in the identification of dye compounds. unipi.it
Capillary Electrophoresis (CE): Capillary zone electrophoresis (CZE) has been successfully applied for the determination of various sulfonated azo dyes in river water samples. nih.govresearchgate.net This technique separates ions based on their electrophoretic mobility in a capillary, offering high separation efficiency and short analysis times. Detection limits are typically in the microgram per milliliter (µg/mL) range. nih.gov
Sample Preparation: To achieve the low detection limits required for environmental monitoring, a pre-concentration step is often necessary. Solid-phase extraction (SPE) is a widely adopted technique for extracting and concentrating azo dyes from aqueous samples, using sorbents that can retain the analytes while allowing interfering substances to pass through. au.dknih.govresearchgate.net
| Technique | Detector | Sample Matrix | Typical Detection Limit | Key Advantages |
| HPLC | MS/MS | Wastewater, River Water | ng/L to µg/L | High selectivity and sensitivity, structural confirmation. au.dknih.gov |
| HPLC | DAD | Industrial Effluents | µg/L | Robust, provides spectral data for identification. unipi.it |
| Capillary Electrophoresis (CE) | Photodiode Array | River Water | 0.1 - 4.5 µg/mL nih.gov | High separation efficiency, low sample volume. nih.govresearchgate.net |
| GC-MS (after reduction) | MS | Textile Wastewater | As low as 0.05 µg/L nih.gov | High sensitivity for resulting aromatic amines. nih.gov |
This table is interactive. Users can sort columns to compare different analytical techniques.
Advanced Analytical Methodologies for Acid Black 220 Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis
Spectroscopic methods are indispensable for elucidating the molecular structure and determining the concentration of dyes. These techniques rely on the interaction of electromagnetic radiation with the dye molecule to generate unique spectral fingerprints.
UV-Visible spectrophotometry is a fundamental technique for the quantitative analysis of colored compounds like Acid Black 220. The method is based on the Beer-Lambert law, which correlates the absorbance of light at a specific wavelength to the concentration of the analyte in a solution. For azo dyes, the absorption spectrum is characterized by intense bands in the visible region, corresponding to π-π* electronic transitions within the conjugated chromophore system.
The maximum absorption wavelength (λmax) is a key parameter for quantitative analysis, as it provides the highest sensitivity. By measuring the absorbance of a solution of unknown concentration at its λmax and comparing it to a calibration curve prepared from standards of known concentration, the amount of dye can be accurately determined. Purity can also be assessed by scanning a wide wavelength range; the presence of unexpected peaks may indicate impurities. researchgate.netmsu.edu
Table 1: Representative UV-Vis Absorption Data for Metal-Complex Azo Dyes
| Dye Name | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
|---|---|---|---|
| Acid Orange 7 | Aqueous | 485 | 20,647 |
| Plasmocorinth B | Aqueous | 528 | Not Reported |
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups and molecular structure of a compound, creating a unique "fingerprint." researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds (stretching, bending). The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different functional groups. For a metal-complex azo dye like this compound, FTIR can identify key structural features such as O-H (hydroxyl), N-H, C-H (aromatic and aliphatic), N=N (azo), S=O (sulfonate), and metal-ligand bonds. researchgate.net
Raman Spectroscopy involves the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. It is particularly effective for identifying the azo (-N=N-) linkage and aromatic ring structures in dyes. upce.cz
Table 2: Typical FTIR Peak Assignments for Metal-Complex Azo Dyes
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3400-3500 | O-H Stretching | Hydroxyl groups |
| 3050-3150 | C-H Stretching | Aromatic rings |
| 1600-1650 | C=C Stretching | Aromatic rings |
| 1440-1450 | N=N Stretching | Azo group |
| 1170-1230 | S=O Stretching | Sulfonate group (SO₃⁻) |
Note: This table is a generalized representation based on spectra of similar azo dyes like Acid Black 48 and Acid Black 210. researchgate.netchemicalbook.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. laballey.com For complex structures like this compound, two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC) are often employed to map the connectivity between atoms.
While obtaining high-resolution NMR spectra for metal-complex dyes can be challenging due to their size and potential paramagnetic properties, the technique is invaluable for confirming the exact structure of the organic ligand, identifying isomers, and studying the points of coordination with the metal ion. chemicalbook.com Isotopic labeling, where atoms like ¹⁵N are incorporated into the azo group, can be used in conjunction with NMR to precisely study the structure and reactivity of the dye. parchem.com
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of molecules. For large, polar, and thermally labile compounds like metal-complex dyes, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing ionic and polar dyes. upce.cz The dye solution is sprayed through a charged capillary, creating fine, charged droplets from which ions are desolvated and enter the mass analyzer. ESI-MS can readily determine the mass-to-charge ratio (m/z) of the intact dye complex. By coupling ESI with tandem mass spectrometry (MS/MS), specific ions can be isolated, fragmented, and analyzed to provide crucial structural information and to identify byproducts or degradation products formed during manufacturing or environmental breakdown. upce.czparchem.com
Table 3: Common Neutral Losses Observed in ESI-MS/MS of Sulfonated Azo Dyes
| Neutral Loss (mass units) | Lost Fragment | Original Functional Group |
|---|---|---|
| 44 | CO₂ | Carboxylic acid |
| 46 | NO₂ | Nitro group |
Source: This data is generalized from fragmentation patterns of various sulfonated azo dyes. upce.cz
Chromatographic Separation and Detection Methodologies
Chromatography is paramount for separating complex mixtures of dyes from impurities, isomers, and unreacted starting materials, allowing for accurate quantification and identification of each component.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and analysis of synthetic dyes. najah.edu A typical HPLC system for dye analysis utilizes a reversed-phase column (e.g., C18) where a polar mobile phase separates the components based on their hydrophobicity.
Method development involves optimizing several parameters to achieve good resolution, peak shape, and analysis time. These parameters include the column type, mobile phase composition (often a gradient of an aqueous buffer and an organic solvent like acetonitrile), flow rate, and detector settings (typically a UV-Vis or Diode Array Detector set to the λmax of the analytes). sielc.com
Once developed, the method must be validated according to established guidelines to ensure its reliability. Validation demonstrates that the method is accurate, precise, specific, linear, and robust for its intended purpose.
Table 4: Key Parameters for HPLC Method Validation
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.998 |
| Accuracy | The closeness of test results to the true value. | 95-105% recovery |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity and resolution from other peaks |
Note: Acceptance criteria can vary based on the specific application and regulatory requirements. sielc.com
Gas Chromatography (GC) for Volatile Byproducts Analysis
Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC is not suitable for the direct analysis of the intact dye due to its high molecular weight, low volatility, and thermal lability. However, GC, particularly when coupled with mass spectrometry (GC-MS), is an indispensable tool for the identification and quantification of volatile byproducts that may be present as impurities from the manufacturing process or that are formed during the degradation of the dye.
The primary application of GC-MS in the analysis of azo dyes like this compound is the determination of aromatic amines. Certain azo dyes have the potential to release carcinogenic aromatic amines through reductive cleavage of the azo bond (-N=N-). This is a significant concern in the textile and leather industries, leading to regulations that restrict the presence of dyes that can form these harmful substances restek.com. The standard analytical approach involves a chemical reduction of the azo dye, followed by liquid-liquid extraction of the resulting amines and subsequent analysis by GC-MS glsciences.com.
The GC-MS method offers high sensitivity and selectivity, allowing for the identification and quantification of a wide range of aromatic amines at trace levels. The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer provides definitive identification of the amines based on their mass spectra and fragmentation patterns. For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) can be employed, which is particularly useful for complex matrices nih.gov.
Table 1: Illustrative GC-MS parameters for the analysis of aromatic amines from azo dyes
| Parameter | Condition |
| Column | Rxi-35Sil MS, 15 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | 50°C (1 min), ramp to 320°C at 25°C/min, hold for 2 min |
| MS Ionization | Electron Ionization (EI) |
| MS Mode | Selected Ion Monitoring (SIM) |
This table presents typical parameters for the GC-MS analysis of aromatic amines that can be formed from the reduction of azo dyes. Specific conditions may vary depending on the target analytes and instrumentation.
Research has also focused on the analysis of volatile organic compounds (VOCs) that may be emitted during the degradation of materials containing this compound. For instance, the degradation of polymers or textiles dyed with this compound under thermal or photo-oxidative stress can release a variety of volatile byproducts. GC-MS is the method of choice for identifying these degradation products, providing valuable insights into the degradation mechanisms and the potential environmental impact of the dye and its host material nih.gov.
Capillary Electrophoresis (CE) for Advanced Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. CE offers several advantages for the analysis of charged molecules like this compound, including high efficiency, short analysis times, and low sample and reagent consumption wikipedia.org.
Capillary Zone Electrophoresis (CZE) is the simplest form of CE, where separation occurs in a buffer-filled capillary. The separation is based on differences in the charge-to-mass ratio of the analytes libretexts.org. For sulfonated azo dyes like this compound, CZE provides excellent separation of the main dye component from its isomers and impurities. The high negative charge of the sulfonate groups ensures good electrophoretic mobility and separation in a buffered electrolyte solution.
Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of both charged and neutral analytes. This is achieved by adding a surfactant to the buffer at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase wikipedia.org. Analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles, providing an additional separation mechanism based on hydrophobicity. MEKC is particularly useful for analyzing commercial dye formulations of this compound, which may contain both the charged dye and neutral impurities or byproducts researchgate.net. The use of different surfactants and buffer additives can be optimized to achieve the desired separation selectivity.
Table 2: Representative Capillary Electrophoresis Conditions for Azo Dye Analysis
| Parameter | Capillary Zone Electrophoresis (CZE) | Micellar Electrokinetic Chromatography (MEKC) |
| Capillary | Fused silica (B1680970), 50 µm ID, 50 cm total length | Fused silica, 50 µm ID, 50 cm total length |
| Buffer | 20 mM Borate buffer, pH 9.2 | 20 mM Borate buffer, pH 9.2, containing 50 mM Sodium Dodecyl Sulfate (SDS) |
| Voltage | 20 kV | 20 kV |
| Injection | Hydrodynamic (50 mbar for 5 s) | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV-Vis at specific wavelength (e.g., 570 nm for this compound) | UV-Vis at specific wavelength |
This table provides exemplary conditions for the analysis of azo dyes using CZE and MEKC. Method parameters need to be optimized for the specific analysis of this compound.
Electrochemical Sensing and Detection Principles
Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the determination of electroactive compounds like this compound. These techniques are based on measuring the current or potential changes resulting from the electrochemical reactions of the analyte at an electrode surface.
Voltammetry involves applying a potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the analyte undergoing oxidation or reduction at the electrode surface. For azo dyes, the azo group is electrochemically active and can be reduced, providing a basis for their voltammetric determination.
Cyclic Voltammetry (CV) is a fundamental voltammetric technique used to study the redox behavior of a compound. By scanning the potential and observing the resulting current peaks, information about the reduction and oxidation potentials of this compound can be obtained. This information is crucial for developing more sensitive quantitative methods.
Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) are more sensitive techniques that are well-suited for trace analysis. These methods use pulsed potential waveforms that effectively discriminate against the background charging current, resulting in lower detection limits compared to CV. Voltammetric sensors for azo dyes are often based on modified electrodes to enhance sensitivity and selectivity. Various materials, such as carbon nanotubes, graphene, and metal nanoparticles, can be used to modify the electrode surface, leading to improved electron transfer kinetics and preconcentration of the analyte at the electrode. While specific voltammetric sensors for this compound are not extensively reported, the principles have been successfully applied to other azo dyes, suggesting their potential for this compound analysis nih.goviaea.org.
Chemoresistive sensors operate by measuring the change in electrical resistance of a sensing material upon exposure to the target analyte. The interaction between the analyte and the sensing material alters the charge carrier concentration or mobility within the material, leading to a measurable change in resistance. For the selective detection of this compound, a chemoresistive sensor would require a recognition element that specifically interacts with the dye molecule. Molecularly imprinted polymers (MIPs) are a promising class of materials for this purpose. By creating a polymer matrix with cavities that are complementary in shape, size, and functionality to the this compound molecule, a highly selective sensor can be developed nih.gov.
Impedimetric sensors are based on measuring the change in the electrical impedance of an electrode-solution interface upon the binding of the target analyte. Electrochemical Impedance Spectroscopy (EIS) is the technique used to measure this impedance change over a range of frequencies. The binding of this compound to a recognition layer immobilized on the electrode surface can alter the capacitance and charge transfer resistance of the interface, providing a sensitive and often label-free detection method. Similar to chemoresistive sensors, the selectivity of impedimetric sensors for this compound would depend on the specificity of the recognition element, which could be an antibody, an aptamer, or a molecularly imprinted polymer maastrichtuniversity.nl.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques combine the separation power of chromatography or electrophoresis with the detection capabilities of a spectroscopic method, most notably mass spectrometry. These techniques provide a high degree of certainty in compound identification and are essential for the comprehensive analysis of complex samples containing this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for the sensitive and selective quantification of non-volatile compounds like this compound in complex matrices. The liquid chromatograph separates the dye from other components in the sample, and the tandem mass spectrometer provides highly specific detection and quantification.
In a typical LC-MS/MS method for this compound, a reversed-phase HPLC or UHPLC system is used for separation. The mobile phase composition and gradient are optimized to achieve good peak shape and resolution. The mass spectrometer is operated in electrospray ionization (ESI) mode, which is suitable for ionizing polar and charged molecules like this compound. Tandem mass spectrometry (MS/MS) is performed in the multiple reaction monitoring (MRM) mode, where a specific precursor ion of this compound is selected and fragmented, and a characteristic product ion is monitored. This provides a very high degree of selectivity and sensitivity, allowing for the determination of this compound at very low concentrations in challenging samples such as textiles, wastewater, and environmental samples lcms.czshimadzu.com.
Table 3: Example LC-MS/MS Parameters for Azo Dye Quantification
| Parameter | Condition |
| LC Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of target dyes |
| Ionization | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M-2Na]²⁻ or [M-H]⁻ of the dye |
| Product Ion (Q3) | Specific fragment ion of the dye |
This table outlines typical parameters for an LC-MS/MS method for the analysis of azo dyes. The specific precursor and product ions would need to be determined for this compound.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) , as mentioned earlier, is primarily used for the analysis of volatile byproducts and degradation products of this compound, particularly aromatic amines. The use of tandem mass spectrometry in GC analysis provides enhanced selectivity and sensitivity compared to single-stage MS, which is crucial when analyzing trace levels of these compounds in complex sample extracts nih.gov. The MRM mode allows for the selective detection of target amines even in the presence of co-eluting matrix interferences. This is particularly important for ensuring compliance with regulations regarding the release of carcinogenic amines from azo dyes in consumer products nih.govresearchgate.net.
Combined Spectroscopic Methods (e.g., FTIR-Raman, UV-Fluorescence)
The comprehensive characterization and quantification of complex molecules like this compound necessitate analytical strategies that provide multifaceted information. Relying on a single spectroscopic technique can often yield an incomplete picture of the analyte's molecular structure and concentration. Combined spectroscopic methods, which leverage the complementary strengths of different techniques, offer a more robust and detailed analysis. This section explores the application of synergistic pairings—specifically Fourier Transform Infrared (FTIR) and Raman spectroscopy for structural elucidation, and Ultraviolet-Visible (UV-Vis) and Fluorescence spectroscopy for sensitive quantification.
FTIR-Raman Spectroscopy: A Dual Approach to Vibrational Analysis
FTIR and Raman spectroscopy are powerful vibrational spectroscopy techniques that probe the molecular structure of a substance by measuring the interaction of light with its molecular bonds. thermofisher.com While both provide a unique "fingerprint" of a molecule, they operate on different principles and are sensitive to different types of molecular vibrations, making them highly complementary. jasco-global.comgatewayanalytical.com
FTIR spectroscopy measures the absorption of infrared radiation by a sample. labx.com It is particularly effective for identifying polar functional groups with strong dipole moment changes, such as carbonyl (C=O) and hydroxyl (-OH) groups. labx.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic laser light. thermofisher.com This technique is more sensitive to non-polar, symmetric bonds and provides excellent information on the carbon backbone and specific linkages like azo groups (–N=N–), which are central to the structure of this compound. jasco-global.comgatewayanalytical.com
Below is a data table illustrating the complementary nature of FTIR and Raman for analyzing the functional groups typically found in complex azo dyes.
Table 1: Complementary Vibrational Data from FTIR and Raman Spectroscopy for Azo Dyes
| Functional Group | Bond Type | Expected FTIR Signal | Expected Raman Signal | Rationale for Complementarity |
|---|---|---|---|---|
| Azo Group | –N=N– (symmetric stretch) | Weak or inactive | Strong | The symmetric azo bond has low polarity (weak in FTIR) but high polarizability (strong in Raman), making Raman ideal for its detection. |
| Sulfonate Group | S=O (asymmetric stretch) | Very Strong | Weak | The S=O bond is highly polar, resulting in a very strong absorption band in the FTIR spectrum. |
| Aromatic Ring | C=C (in-ring stretch) | Strong | Strong | Both techniques can detect aromatic rings, but specific substitution patterns can sometimes be better resolved by one technique over the other. |
| Carbonyl Group | C=O (stretch) | Very Strong | Medium | The high polarity of the carbonyl group makes it a prominent feature in FTIR spectra. |
| Amine/Amide | N-H (stretch) | Strong | Weak | The N-H bond is polar and readily detected by FTIR. |
UV-Fluorescence Spectroscopy: High-Sensitivity Quantification
For quantitative analysis, the combination of UV-Visible (UV-Vis) absorption and fluorescence spectroscopy provides a powerful toolkit. UV-Vis spectroscopy is a widely used technique for determining the concentration of analytes in a solution based on their absorption of light. analysis.rs Azo dyes, characterized by their extensive conjugated systems of double bonds (chromophores), exhibit strong absorption in the visible and ultraviolet regions of the electromagnetic spectrum. academie-sciences.frdocbrown.info According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the dye, allowing for straightforward quantification.
Fluorescence spectroscopy is an emission technique that offers significantly higher sensitivity and selectivity for fluorescent compounds. researchgate.net It involves exciting a molecule at a specific wavelength (λex) and measuring the light it emits at a longer wavelength (λem). acs.org While not all molecules fluoresce, those that do can often be detected at much lower concentrations than with absorption spectroscopy. The applicability of fluorescence to this compound would depend on its intrinsic quantum yield. If fluorescent, this method would be ideal for trace-level detection and quantification.
The combination of these two techniques is synergistic. UV-Vis spectroscopy can be used to determine the optimal excitation wavelength for fluorescence measurements and is suitable for analyzing higher concentrations. Fluorescence spectroscopy, in turn, provides the high sensitivity needed for detecting trace amounts of the dye, for instance, in environmental samples or migration studies.
The following table presents hypothetical analytical parameters for a dye like this compound, demonstrating how data from both techniques are used for characterization and quantification.
Table 2: Illustrative Analytical Parameters from UV-Vis and Fluorescence Spectroscopy
| Parameter | Abbreviation | Hypothetical Value for this compound | Analytical Significance |
|---|---|---|---|
| Maximum Absorption Wavelength | λmax | 580 nm | The wavelength at which the dye shows maximum light absorption; used for quantitative analysis via UV-Vis. |
| Molar Absorptivity | ε | 45,000 L mol⁻¹ cm⁻¹ | A measure of how strongly the dye absorbs light at λmax; a key parameter in the Beer-Lambert Law for calculating concentration. |
| Maximum Excitation Wavelength | λex | 580 nm | The wavelength that most efficiently induces fluorescence; often corresponds to a major absorption peak. |
| Maximum Emission Wavelength | λem | 610 nm | The wavelength of maximum fluorescence intensity; used for quantitative analysis via fluorescence spectroscopy. |
| Limit of Detection (UV-Vis) | LOD | ~0.1 mg/L | The lowest concentration that can be reliably detected using absorption spectroscopy. |
By integrating these complementary spectroscopic methods, a comprehensive analytical profile of this compound can be developed, encompassing detailed structural information from FTIR-Raman analysis and sensitive quantitative data from UV-Fluorescence spectroscopy.
Theoretical and Computational Chemistry Approaches to Acid Black 220
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are fundamental for probing the electronic structure and predicting the reactivity of molecular systems. These methods solve the electronic Schrödinger equation (or approximations thereof) to provide insights into properties such as molecular orbitals, energy levels, charge distribution, and reaction pathways.
Density Functional Theory (DFT) Applications for Molecular Orbital Analysis
DFT is a widely used quantum chemical method that approximates the electronic structure of a many-body system through the use of functionals that depend on the electron density. For complex organic molecules and metal complexes like Acid Black 220, DFT can be applied to analyze molecular orbitals, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of HOMO and LUMO are crucial for understanding a molecule's chemical reactivity, as they relate to its ability to donate or accept electrons. DFT studies on other azo dyes and metal complexes have successfully provided insights into their electronic properties and reactivity. researchgate.netksu.edu.sabohrium.comtandfonline.com For instance, DFT has been used to optimize geometries and calculate electronic properties of various metal complexes of azo dyes. researchgate.netksu.edu.sabohrium.com
Ab Initio Methods for Spectroscopic Property Prediction and Validation
Ab initio methods, which are based on first principles without empirical parameters, can be employed to predict spectroscopic properties such as UV-Visible, Infrared, and NMR spectra. These predicted spectra can then be compared with experimental data for validation and to aid in the interpretation of experimental results. While computationally more demanding than DFT for large systems, ab initio methods can provide highly accurate descriptions of electronic states and vibrational modes. Studies utilizing ab initio calculations have been applied to various organic molecules and metal complexes to understand their spectroscopic signatures and electronic transitions. osti.gov The application of ab initio methods to this compound could help in assigning experimental spectral bands and understanding the electronic transitions responsible for its color properties, particularly considering its nature as a metal complex azo dye.
Reaction Pathway Elucidation and Transition State Analysis of Degradation Processes
Computational methods are invaluable for studying reaction mechanisms, including the degradation pathways of complex dyes. By locating transition states and calculating activation energies, quantum chemical calculations can elucidate the feasibility and kinetics of different reaction steps. This is particularly relevant for understanding how this compound might degrade under various environmental conditions or during wastewater treatment processes. Studies on the degradation of other dyes and organic pollutants have successfully utilized DFT to explore reaction pathways, identify intermediates, and determine the energetics of bond breaking and formation. osti.gov While specific studies on the degradation of this compound using these methods were not prominently found, the approach is well-established for similar complex molecules.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of their behavior over time. This is particularly useful for understanding conformational changes, interactions with solvents or surfaces, and the influence of the environment on molecular properties.
Solvent Effects on Molecular Conformation and Reactivity
The behavior of dyes like this compound in solution is significantly influenced by solvent interactions. MD simulations can model the explicit interactions between the dye molecule and solvent molecules, providing insights into solvation structures, conformational preferences in different solvents, and how the solvent environment might affect the dye's reactivity and electronic properties. Studies using MD simulations have investigated solvent effects on the conformation and dynamics of various molecules, including other complex organic systems. bioisi.ptphysics.gov.azphyschemres.org Applying MD to this compound in different solvents could reveal how its structure and potential reactivity are modulated by the surrounding medium.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for Chemical Behavior Prediction
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) modeling involves developing mathematical models that correlate the structural and physicochemical properties of chemical compounds with their biological activities or other properties. The fundamental assumption underlying QSAR/QSPR is that the chemical structure of a molecule determines its properties and behavior. By quantifying molecular structures using numerical descriptors, these models aim to predict the activity or property of new or untested compounds without the need for extensive experimental work.
For a compound like this compound, QSAR/QSPR modeling could potentially be used to predict various properties relevant to its application as a dye, such as its binding affinity to different fibers, its lightfastness, or its solubility. It could also be applied to predict its environmental fate or potential interactions with other substances.
The process of building a QSAR/QSPR model typically involves defining a dataset of compounds with known structures and measured properties, calculating molecular descriptors for these compounds, and then using statistical or machine learning methods to build a predictive model that relates the descriptors to the properties. The generated model is then validated to assess its predictive power and applicability domain.
Descriptor Selection and Feature Engineering for Predictive Models
Descriptor selection and feature engineering are critical steps in QSAR/QSPR modeling. Molecular descriptors are numerical values that capture different aspects of a molecule's structure and properties. These can range from simple counts of atoms or bonds (0D descriptors) to more complex descriptors derived from the 2D connectivity or the 3D arrangement of atoms in space.
For this compound, a complex azo metal complex dye, a wide array of descriptors could be considered. These might include:
1D and 2D Descriptors: These are based on the molecular formula and the connectivity of atoms. Examples include molecular weight, number of rotatable bonds, counts of specific functional groups (e.g., azo groups, sulfonic acid groups), and topological indices that describe the molecular shape and branching. These descriptors are often straightforward to calculate and are invariant to molecular conformation.
3D Descriptors: These descriptors capture the three-dimensional arrangement of atoms and the spatial distribution of electronic properties. Examples include molecular volume, surface area, and descriptors derived from molecular fields, such as electrostatic or steric fields. Calculating 3D descriptors typically requires generating a 3D structure of the molecule, often through theoretical calculations.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide insights into the electronic structure and reactivity of the molecule. Examples include frontier molecular orbital energies (HOMO and LUMO), partial atomic charges, dipole moment, and polarizability.
Feature engineering involves selecting the most relevant descriptors from the potentially large pool of calculated descriptors and transforming them if necessary to improve model performance. Various methods can be employed for descriptor selection, including statistical methods (e.g., correlation analysis, principal component analysis) and machine learning-based techniques (e.g., recursive feature elimination, methods like Boruta or LASSO). The goal is to identify a subset of descriptors that are highly correlated with the property of interest, are not overly redundant, and lead to a robust and interpretable model.
Application of Machine Learning Algorithms for Property and Reactivity Prediction
Machine learning algorithms are widely used in QSAR/QSPR modeling to build the predictive relationship between the selected molecular descriptors and the target property or activity. A variety of algorithms can be applied, depending on the nature of the data and the prediction task (e.g., regression for continuous properties, classification for categorical activities).
For predicting the properties or potential reactivity of this compound, suitable machine learning algorithms could include:
Linear Regression Methods: While simpler, methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) can be effective, particularly when the relationship between descriptors and the property is relatively linear.
Tree-Based Methods: Decision Trees, Random Forests (RF), and Gradient Boosting Machines (e.g., XGBoost, LightGBM) are powerful non-linear methods that can capture complex relationships between descriptors and properties. Random Forests, for instance, build an ensemble of decision trees to improve predictive accuracy and robustness.
Support Vector Machines (SVM): SVMs are versatile algorithms that can be used for both linear and non-linear regression and classification tasks by finding an optimal hyperplane that separates data points.
Neural Networks (NN) / Deep Learning: Artificial Neural Networks and more complex deep learning architectures can model highly intricate non-linear relationships and have shown success in various chemical prediction tasks, particularly when large datasets are available.
The process involves splitting the dataset into training, validation, and test sets to train the model, tune hyperparameters, and evaluate its performance on unseen data. Model performance is typically assessed using metrics such as the root-mean-square error (RMSE) for regression or accuracy and area under the receiver operating characteristic curve (AUROC) for classification.
While the general methodologies described above are applicable to a wide range of chemical compounds, specific computational studies detailing the QSAR/QSPR modeling, descriptor selection, or machine learning applications for predicting the behavior of this compound were not identified in the available search results.
Advanced Materials Science and Engineering Applications of Acid Black 220
Integration of Acid Black 220 in Functionalized Materials
The integration of dyes into polymer matrices and the formation of hybrid materials are active areas of research for creating materials with tailored optical and electronic properties. However, specific studies detailing the incorporation of this compound for these purposes are not readily found.
Development of this compound-Doped Polymer Matrices for Specific Functions
The doping of polymer matrices with organic dyes is a common strategy to impart specific functionalities, such as color filtering, light absorption, or fluorescence. In principle, this compound could be dispersed within a suitable polymer host to create a composite material. The performance of such a material would depend on several factors, including the dye's concentration, its dispersion state (aggregated vs. molecularly dissolved), and the interaction between the dye and the polymer.
Table 1: Potential Polymer Matrices for Dye Doping
| Polymer Matrix | Potential Properties of Doped System |
|---|---|
| Polymethyl methacrylate (PMMA) | High optical transparency, potential for uniform dye dispersion. |
| Polystyrene (PS) | Good processability, can be readily doped with various dyes. |
Note: This table is illustrative of common polymers used for dye doping and does not represent specific experimental data for this compound.
Hybrid Materials Incorporating this compound for Novel Optical or Electronic Properties
Hybrid materials, which combine organic and inorganic components at the nanoscale, offer a route to materials with synergistic or entirely new properties. An organic dye like this compound could theoretically be incorporated into an inorganic matrix (e.g., silica (B1680970) or titania) via sol-gel synthesis or other methods. Such a hybrid material might exhibit enhanced photostability or novel photophysical behaviors. Research in this specific area involving this compound has not been prominently reported.
This compound in Advanced Sensor Technologies
The use of organic dyes in sensor technology is a well-established field, with applications ranging from simple colorimetric indicators to sophisticated optical and electrochemical sensors. The interaction of a dye with an analyte can lead to a measurable change in its optical or electronic properties.
Chemo/Biosensors based on this compound Interaction Mechanisms
For this compound to function as a chemo/biosensor, it would need to exhibit a specific and measurable response to a target analyte. This could involve a change in its absorption or fluorescence spectrum upon binding to a metal ion, a specific protein, or other molecules. The azo structure and the presence of sulfonic acid groups in many acid dyes could potentially offer sites for such interactions. However, there is no specific literature available that demonstrates the use of this compound in chemo or biosensor applications.
Optical Sensors for Environmental or Industrial Process Monitoring
Optical sensors often rely on the color change of an indicator dye immobilized on a solid support. Such sensors can be used to monitor pH, detect the presence of certain gases, or determine the concentration of specific ions in a solution. While the principle is broadly applicable to many dyes, the suitability of this compound for such applications would require dedicated research into its response to various environmental and industrial analytes.
Research on this compound as a Precursor for Advanced Carbon-Based Materials
The utilization of waste dye materials as precursors for synthesizing high-value carbon materials like activated carbon and graphene is an emerging field of interest in materials science. This approach offers a sustainable route to waste valorization and the production of functional materials for various applications.
Despite the general interest in converting waste into carbon-based materials, no studies were found that specifically focus on the synthesis of activated carbon or graphene-like materials from this compound waste. The processes of pyrolysis and chemical activation are commonly employed to transform organic precursors into porous carbon structures. However, the specific conditions and methodologies required to convert this compound have not been documented.
Consequently, without any reported synthesis of carbonized materials from this compound, there is no research on the potential catalytic properties of such products. The catalytic activity of carbon-based materials is often linked to their surface area, porosity, and the presence of heteroatoms, which can be tailored during the synthesis process. The investigation into whether carbonized this compound could serve as a catalyst for chemical reactions remains a prospective area for future research.
Interfacial Chemistry and Adsorption Phenomena of Acid Black 220
Surface Interaction Mechanisms with Diverse Substrates
The interaction of Acid Black 220, an anionic dye, with solid surfaces is a multifaceted process governed by the physicochemical properties of both the dye molecule and the substrate (adsorbent). The primary mechanisms often involve electrostatic interactions, hydrogen bonding, and van der Waals forces. For anionic dyes like this compound, the pH of the solution is a critical factor; acidic conditions typically favor adsorption on many surfaces. At low pH, the surface of adsorbents like clays and activated carbons can become positively charged, promoting electrostatic attraction with the negatively charged sulfonate groups of the dye molecules.
Adsorption Isotherms and Kinetic Models on Various Adsorbents
The equilibrium and rate of adsorption of acid dyes onto different adsorbents are commonly described by various isotherm and kinetic models. These models are crucial for understanding the adsorption mechanism and for designing efficient wastewater treatment systems.
Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature.
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is often used to calculate the maximum adsorption capacity of an adsorbent. nih.govmdpi.com For the closely related Acid Black 1, its adsorption on bentonite (B74815) was well-described by the Langmuir model, indicating a mono-layered surface adsorption process. nih.gov
Freundlich Isotherm: This empirical model is applied to multilayer adsorption on a heterogeneous surface and suggests that the adsorption intensity varies with the concentration of the adsorbate. mdpi.com For the adsorption of Reactive Black 5 on bentonite clay, the Freundlich model provided a better fit than the Langmuir model, suggesting the heterogeneous nature of the bentonite surface. mdpi.com
Temkin Isotherm: This model considers the effects of indirect adsorbate-adsorbate interactions on adsorption and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage.
Dubinin-Radushkevich Isotherm: This model is used to determine the nature of the adsorption process, whether it is physical or chemical, based on the mean free energy of adsorption.
Interactive Data Table: Isotherm Parameters for Acid Black 1 Adsorption on Bentonite This table presents data for Acid Black 1 as a proxy for this compound, illustrating typical isotherm parameters.
| Isotherm Model | Parameter | Value |
| Langmuir | qmax (mg/g) | 31.29 |
| KL (L/mg) | 0.045 | |
| R² | 0.991 | |
| Freundlich | KF ((mg/g)(L/mg)¹/ⁿ) | 3.45 |
| n | 2.58 | |
| R² | 0.965 |
Source: Adapted from data on Acid Black 1 adsorption on bentonite. nih.gov
Adsorption Kinetics: Kinetic models are used to investigate the rate of the adsorption process and provide insights into the controlling mechanisms.
Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites.
Pseudo-Second-Order Model: This model is based on the assumption that the rate-limiting step may be chemical sorption or chemisorption involving valency forces through sharing or exchange of electrons between the adsorbent and adsorbate. nih.gov The adsorption kinetics of many acid dyes, including Acid Black 1 on bentonite, have been found to be well-described by the pseudo-second-order model, suggesting that the process is likely controlled by chemisorption. nih.gov
Intraparticle Diffusion Model: This model is used to identify the diffusion mechanism. The adsorption process often involves multiple steps, including external mass transfer, boundary layer diffusion, and intraparticle diffusion, with one step typically being the rate-limiter. scialert.net
Interactive Data Table: Kinetic Parameters for Acid Black 1 Adsorption on Bentonite This table presents data for Acid Black 1 as a proxy for this compound, illustrating typical kinetic parameters.
| Kinetic Model | Parameter | Value (at 100 mg/L initial conc.) |
| Pseudo-First-Order | k₁ (1/min) | 0.018 |
| qₑ (mg/g) | 4.15 | |
| R² | 0.964 | |
| Pseudo-Second-Order | k₂ (g/mg·min) | 0.011 |
| qₑ (mg/g) | 5.24 | |
| R² | 0.999 |
Source: Adapted from data on Acid Black 1 adsorption on bentonite. nih.gov
Spectroscopic Probes of Surface Adsorption (e.g., ATR-FTIR, XPS)
Spectroscopic techniques are powerful tools for elucidating the mechanism of dye adsorption at a molecular level by identifying the functional groups involved in the interaction.
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR): This technique analyzes the vibrational modes of molecules on a surface. When a dye like this compound adsorbs onto a substrate, changes in the FTIR spectrum of the adsorbent can be observed. For instance, shifts in the peaks corresponding to hydroxyl (-OH), carboxyl (-COOH), or amine (-NH) groups on the adsorbent surface can indicate their involvement in hydrogen bonding or electrostatic interactions with the sulfonate (SO₃⁻) or other functional groups of the dye molecule. mdpi.com Analysis of adsorbents loaded with dyes often shows the appearance of new peaks characteristic of the dye's structure, confirming its presence on the surface.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. By analyzing the high-resolution spectra of elements like C, O, N, and S before and after adsorption of this compound, one can deduce the nature of the chemical bonding. For example, a shift in the binding energy of N 1s or S 2p electrons could provide direct evidence of the interaction between the amine or sulfonate groups of the dye and the active sites on the adsorbent surface.
Colloidal Behavior and Aggregation Dynamics of this compound in Solution
In aqueous solutions, dye molecules like this compound, which possess both hydrophobic (aromatic rings) and hydrophilic (sulfonate groups) moieties, tend to associate to form aggregates. This behavior is influenced by factors such as concentration, temperature, pH, and the presence of electrolytes.
Micellization and Self-Assembly Studies
The aggregation of dye molecules is a form of self-assembly driven by the need to minimize unfavorable interactions between the hydrophobic parts of the dye and water molecules. mdpi.com This process is analogous to the micellization of surfactants. Above a certain concentration, known as the critical aggregation concentration (CAC), dye molecules spontaneously form aggregates of various sizes, from dimers and trimers to larger, micelle-like structures. mdpi.com
The formation of aggregates can be studied using techniques such as UV-Vis spectroscopy, where aggregation often leads to a shift in the maximum absorption wavelength (λmax) and a deviation from the Beer-Lambert law. Light scattering techniques can also be employed to determine the size and shape of the aggregates in solution.
Influence of pH, Ionic Strength, and Temperature on Aggregation Properties
The stability and extent of dye aggregation are highly dependent on the solution's conditions.
Influence of pH: The pH of the solution can significantly affect the aggregation of dyes. For anionic dyes, changes in pH can alter the charge on the molecule and influence intermolecular electrostatic repulsion. In strongly acidic solutions, the sulfonate groups (-SO₃⁻) can become protonated to form sulfonic acid (-SO₃H), reducing electrostatic repulsion and potentially promoting aggregation. imaging.org Studies on other acid dyes have shown that pH can dictate the type and morphology of aggregates formed. imaging.org
Influence of Ionic Strength: Increasing the ionic strength of the solution by adding salts typically promotes dye aggregation. The added electrolytes screen the electrostatic repulsion between the charged dye molecules, allowing the attractive van der Waals and hydrophobic forces to dominate, which leads to the formation of larger aggregates. nih.gov
Influence of Temperature: The effect of temperature on dye aggregation is complex. For some dyes, an increase in temperature can disrupt the structured water molecules around the hydrophobic parts of the dye, which can enhance hydrophobic interactions and favor aggregation in an entropically driven process. Conversely, for other systems, increased thermal energy can overcome the weak intermolecular forces holding the aggregates together, leading to their disaggregation. mdpi.com The adsorption process of some acid dyes is endothermic, where an increase in temperature leads to a higher adsorption capacity. scialert.net
Future Research Directions and Emerging Challenges in Acid Black 220 Studies
Integration of Artificial Intelligence and Machine Learning in Chemical Research for Acid Black 220
The application of Artificial Intelligence (AI) and Machine Learning (ML) is poised to significantly impact chemical research for compounds like this compound. AI/ML algorithms can analyze large datasets generated from experimental studies, such as degradation experiments, adsorption studies, and environmental monitoring data. nih.govnih.govacs.orgmdpi.com This analysis can lead to the identification of complex relationships and patterns that might not be apparent through traditional methods.
Potential applications include predicting the environmental fate and transport of this compound based on its chemical structure and environmental parameters. nih.gov AI/ML models can be trained to predict the efficiency of different treatment methods under varying conditions, optimizing process parameters for enhanced removal or degradation. nih.govnih.gov Furthermore, these techniques can aid in the de novo design of more environmentally friendly dyes or alternative treatment chemicals by predicting their properties and potential impacts before synthesis. nih.govacs.orgmdpi.com The vast amount of data generated in chemical synthesis and high-throughput screening can be efficiently processed and analyzed using AI/ML to extract novel and important information. nih.gov
Sustainable Chemistry and Circular Economy Principles for this compound Management
Future research will increasingly focus on managing this compound within the frameworks of sustainable chemistry and the circular economy. This involves minimizing waste generation, exploring opportunities for recycling, reuse, and repurposing, and developing greener alternatives. rsc.orggnest.orgresearchgate.net
Strategies aligned with sustainable chemistry include the development of eco-friendly dye formulations that minimize the use of hazardous chemicals and reduce water and energy consumption during application. gnest.org Research into alternative dyeing processes that utilize less water or operate at lower temperatures is also crucial. gnest.org
Circular economy principles advocate for closed-loop systems where dyes or their breakdown products are recovered and reused. rsc.orggnest.org This could involve developing efficient methods for the separation and recovery of this compound from wastewater streams. rsc.orggnest.org Chemical recycling techniques, which transform waste materials into base chemicals or feedstocks, could potentially be explored for the breakdown products of this compound, although this is an emerging area for complex dyes. researchgate.neteuropa.eu Recycling and regeneration methods offer a better approach than remediation alone for managing acidic aqueous wastes, especially when concentrations are high enough for viability in a circular economy. rsc.org Membrane-based technologies and integrated approaches are considered very effective for the circular economy of recycling inorganic acids and other resources like water with zero waste discharge. rsc.org
Exploration of Novel Reaction Pathways and Catalytic Systems for Enhanced Degradation
Developing more effective and energy-efficient methods for the degradation of this compound is a key research area. This involves exploring novel reaction pathways and designing advanced catalytic systems.
Advanced Oxidation Processes (AOPs), such as ozonation, photocatalysis, and electrochemical oxidation, are promising avenues for breaking down persistent dyes like this compound. researchgate.netmdpi.comacademie-sciences.fracs.orgresearchgate.net Future research will focus on designing novel catalysts that enhance the efficiency and selectivity of these processes. This could include the development of nanomaterials, metal-organic frameworks (MOFs), or enzyme-based catalysts tailored for the specific chemical structure of this compound. mdpi.comacademie-sciences.fracs.org
Research will also investigate alternative degradation pathways, such as biological treatments using specialized microorganisms or enzymes capable of breaking down the complex azo structures present in this compound. researchgate.netmdpi.com Understanding the degradation mechanisms and identifying intermediate products is crucial for developing complete mineralization strategies and avoiding the formation of more toxic substances. researchgate.netmdpi.comacademie-sciences.fr
Advanced Characterization Techniques for In-situ Monitoring of Reactions and Processes
To gain a deeper understanding of the behavior of this compound during application, treatment, and in the environment, advanced in-situ characterization techniques are essential. These techniques allow for real-time monitoring of chemical transformations and interactions without disturbing the system. nih.govnih.govmdpi.comresearchgate.netiaea.org
Techniques such as in-situ spectroscopy (e.g., UV-Vis, Raman, IR) can provide insights into the electronic and vibrational changes occurring during degradation or adsorption processes. nih.govmdpi.com In-situ X-ray techniques (e.g., XRD, XAS) can be used to monitor changes in the crystal structure or oxidation state of catalysts during reactions. nih.govmdpi.com Microscopic techniques coupled with in-situ capabilities can visualize the interactions of the dye with different materials or biological systems at a detailed level. nih.govresearchgate.net These methods are crucial for understanding reaction pathways on a mechanistic level and identifying metastable intermediates. mdpi.com
Multiscale Modeling and Simulation Approaches for Comprehensive Understanding
Multiscale modeling and simulation approaches offer powerful tools for understanding the behavior of this compound across different length and time scales, from molecular interactions to macroscopic environmental fate. pnas.orgmdpi.comresearchgate.netacs.orgacs.org
These approaches can integrate various computational methods, such as quantum mechanics, molecular dynamics, and continuum modeling, to simulate complex processes involving this compound. mdpi.comresearchgate.netacs.orgacs.org For example, molecular dynamics simulations can provide insights into the adsorption of the dye onto different surfaces or its interactions with biological molecules. mdpi.comresearchgate.net Continuum models can simulate the transport and distribution of the dye in larger environmental systems. acs.org
Multiscale modeling can help predict the properties of this compound, design more effective removal or degradation strategies, and assess the potential environmental risks. pnas.orgacs.org Integrating AI/ML with multiscale modeling can further enhance the predictive power and efficiency of these simulations. pnas.orgacs.org
Q & A
Q. What statistical approaches are recommended for handling variability in adsorption capacity data for this compound across different biochar substrates?
- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in biochar porosity and surface chemistry. Use principal component analysis (PCA) to cluster substrates by properties (e.g., BET surface area, functional groups). Report confidence intervals for adsorption isotherm parameters (e.g., Langmuir qmax) .
Q. How should researchers address outliers in spectroscopic data when monitoring this compound degradation kinetics?
- Methodological Answer : Perform Grubbs’ test to identify statistically significant outliers. Replicate anomalous data points and validate via complementary techniques (e.g., TOC analysis for mineralization rates). Document outlier exclusion criteria transparently in supplementary materials .
Literature and Source Evaluation
Q. What strategies ensure rigor in synthesizing fragmented literature on this compound’s ecotoxicological thresholds?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines. Exclude studies lacking positive controls or dose-response validation. Use tools like ROBIS (Risk of Bias in Systematic Reviews) to assess study quality. Aggregate data via random-effects meta-analysis to account for heterogeneity .
Q. How can researchers critically evaluate the relevance of older studies (pre-2000) on this compound’s synthesis pathways in modern contexts?
- Methodological Answer : Cross-validate historical methods with contemporary green chemistry metrics (e.g., E-factor, atom economy). Replicate key experiments using modern analytical validation. Contrast yields and purity with current benchmarks to assess applicability .
Tables for Reference
Table 1 : Common Analytical Techniques for this compound Characterization
| Property | Technique | Key Parameters |
|---|---|---|
| Purity | HPLC-DAD | Retention time, peak area, spectral match |
| Thermal Stability | TGA | Decomposition onset temperature, residue % |
| Molecular Structure | FT-IR, <sup>1</sup>H-NMR | Functional group peaks, spin-spin splitting |
Table 2 : Example Experimental Design for Photocatalytic Degradation
| Variable | Levels Tested | Control Measures |
|---|---|---|
| Light Source | UV-A (365 nm), Visible LED | Radiometer-calibrated intensity |
| Catalyst Loading | 0.1–1.0 g/L | Dark adsorption equilibration prior to irradiation |
| pH | 3, 5, 7, 9 | Buffered solutions, continuous monitoring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
